molecular formula C11H17N5S B2796858 4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol CAS No. 1002205-07-3

4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2796858
CAS RN: 1002205-07-3
M. Wt: 251.35
InChI Key: XBKADOJGLQVCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazole-thiol derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and/or the modulation of signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol exhibits antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been reported to possess anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit antioxidant activity, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for research on 4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new synthetic methods for this compound, which may improve its yield and purity. Another area of interest is the investigation of its potential therapeutic applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into the development of new drugs with improved efficacy and safety.

Synthesis Methods

The synthesis of 4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-1H-pyrazole-1-carbothioamide with isobutyl bromide and sodium hydroxide in the presence of a catalytic amount of copper(I) iodide. The reaction proceeds through the formation of an intermediate isobutyl pyrazole, which then undergoes cyclization to give the final product.

Scientific Research Applications

4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol has been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties. This compound has also been reported to exhibit inhibitory activity against enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase, which are involved in various physiological processes.

properties

IUPAC Name

4-(2-methylpropyl)-3-[(5-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5S/c1-8(2)6-15-10(13-14-11(15)17)7-16-9(3)4-5-12-16/h4-5,8H,6-7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKADOJGLQVCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC2=NNC(=S)N2CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutyl-5-((5-methyl-1H-pyrazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.